molecular formula C7H4Cl2F2 B13525077 2-Chloro-4,5-difluorobenzyl chloride

2-Chloro-4,5-difluorobenzyl chloride

Cat. No.: B13525077
M. Wt: 197.01 g/mol
InChI Key: WNHPIODSOFFGKA-UHFFFAOYSA-N
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Description

1-chloro-2-(chloromethyl)-4,5-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-(chloromethyl)-4,5-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the chloromethylation of 4,5-difluorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(chloromethyl)-4,5-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include 1-hydroxy-2-(hydroxymethyl)-4,5-difluorobenzene, 1-amino-2-(aminomethyl)-4,5-difluorobenzene, and 1-thio-2-(thiomethyl)-4,5-difluorobenzene.

    Oxidation: The major product is 1-chloro-2-(carboxymethyl)-4,5-difluorobenzene.

    Reduction: The major product is 1-chloro-2-methyl-4,5-difluorobenzene.

Scientific Research Applications

1-chloro-2-(chloromethyl)-4,5-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. It may be used in the development of pharmaceuticals or agrochemicals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-(chloromethyl)-4,5-difluorobenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or mutagenicity.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-methyl-4,5-difluorobenzene
  • 1-chloro-2-(chloromethyl)-4-fluorobenzene
  • 1-chloro-2-(chloromethyl)-4,5-dichlorobenzene

Uniqueness

1-chloro-2-(chloromethyl)-4,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. The presence of fluorine atoms also influences the compound’s lipophilicity and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-4,5-difluorobenzene

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

InChI Key

WNHPIODSOFFGKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CCl

Origin of Product

United States

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